molecular formula C9H8N2O B13341860 1-Allyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

1-Allyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B13341860
M. Wt: 160.17 g/mol
InChI Key: MDJPWNNDOPEWEL-UHFFFAOYSA-N
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Description

1-Allyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic organic compound that belongs to the class of pyridines This compound is characterized by the presence of an allyl group, a carbonitrile group, and a keto group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be synthesized through a one-pot condensation reaction involving formaldehyde, CH acids, and enamines . The reaction typically proceeds under mild conditions, often in the presence of a base or acid catalyst to facilitate the formation of the dihydropyridine ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The allyl and carbonitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Allyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

2-oxo-1-prop-2-enylpyridine-3-carbonitrile

InChI

InChI=1S/C9H8N2O/c1-2-5-11-6-3-4-8(7-10)9(11)12/h2-4,6H,1,5H2

InChI Key

MDJPWNNDOPEWEL-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=CC=C(C1=O)C#N

Origin of Product

United States

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